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molecular formula C8H6Cl2O B1349292 3-(Chloromethyl)benzoyl chloride CAS No. 63024-77-1

3-(Chloromethyl)benzoyl chloride

Cat. No. B1349292
M. Wt: 189.04 g/mol
InChI Key: YCAIYRWHKSJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225431

Procedure details

A solution of 3-chloromethylbenzoyl chloride (7.4 g, Aldrich) in DCM (35 ml) was added dropwise at 0° C. over 30 minutes to a stirred mixture of 30% aqu. methylamine (4.5 ml) and triethylamine (3.6 g) in DCM (50 ml). When addition was complete, the mixture was allowed to warm to room temperature over 1 hour with stirring. Further methylamine (0.5 ml) was added and the mixture stirred for a further 10 minutes, then washed with water, 1N aqu. HCl, 1N aqu. NaOH and brine, dried over MgSO4 and evaporated in vacuo to give the desired product as a colourless oil which solidified to a white solid on standing.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].CN.[CH2:14]([N:16](CC)CC)C>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH:16][CH3:14])=[O:7]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 10 minutes
Duration
10 min
WASH
Type
WASH
Details
washed with water, 1N aqu
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaOH and brine, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C=C(C(=O)NC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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